

Unveiling CCT070535: A Technical Guide to its Chemical Profile and Biological Activity

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Compound of Interest

Compound Name: CCT070535

Cat. No.: B15543665

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[City, State] – [Date] – **CCT070535**, a small molecule inhibitor of TCF-dependent transcription, has emerged as a significant tool for researchers in the fields of oncology and developmental biology. This technical guide provides an in-depth overview of its chemical structure, properties, and its mechanism of action, with a focus on its role in the Wnt signaling pathway. Detailed experimental protocols and data are presented to facilitate further investigation and application of this compound in drug discovery and development.

Chemical Structure and Properties

CCT070535 is identified by the CAS number 485319-41-3. Its chemical formula is $C_{20}H_{13}Cl_2N_3$, corresponding to a molecular weight of 398.24 g/mol. The precise chemical structure and nomenclature are detailed below.

Table 1: Chemical and Physical Properties of **CCT070535**

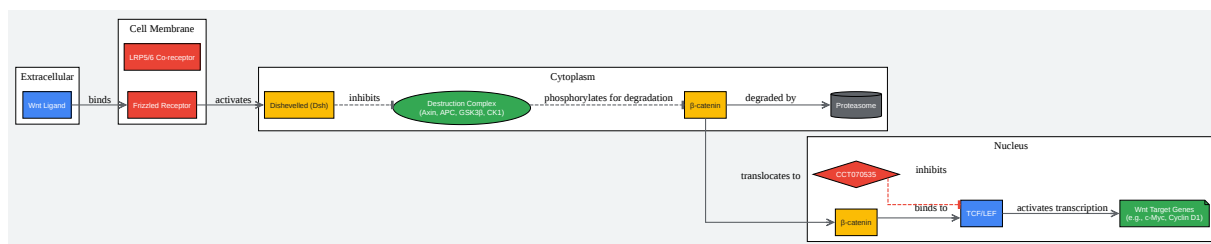
Property	Value
CAS Number	485319-41-3
Molecular Formula	C ₂₀ H ₁₃ Cl ₂ N ₃
Molecular Weight	398.24 g/mol
IUPAC Name	4-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-(pyridin-2-yl)pyrimidin-2-amine
SMILES String	<chem>c1ccnc(c1)Nc1cccc(n1)c1c[nH]nc1c1ccc(Cl)cc1</chem>
Appearance	Solid powder
Solubility	Soluble in DMSO

Note: Physicochemical properties such as melting point, pKa, and logP are not consistently reported in publicly available literature and would require experimental determination.

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

CCT070535 functions as a potent and specific inhibitor of the canonical Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.

The primary mechanism of **CCT070535** involves the disruption of TCF-dependent transcription. In the canonical Wnt pathway, the stabilization and nuclear translocation of β -catenin leads to its association with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex then drives the expression of target genes that promote cell proliferation and survival. **CCT070535** directly interferes with this process, leading to the downregulation of Wnt target gene expression.



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Figure 1: Wnt signaling pathway and the inhibitory action of **CCT070535**.

Biological Activity and Efficacy

The inhibitory effect of **CCT070535** on TCF-dependent transcription translates to potent anti-proliferative activity in various cancer cell lines with constitutively active Wnt signaling.

Table 2: In Vitro Activity of **CCT070535** in Cancer Cell Lines

Cell Line	Cancer Type	Genetic Background	GI ₅₀ (μM)	Citation
SW480	Colorectal Carcinoma	APC mutant	11.8	[1]
HT29	Colorectal Adenocarcinoma	APC mutant	17.6	[1]
HCT116	Colorectal Carcinoma	β-catenin mutant	11.1	[1]
DLD-1	Colorectal Adenocarcinoma	APC mutant	Not specified	
LS174T	Colorectal Adenocarcinoma	APC mutant	Not specified	

Experimental Protocols

To facilitate the study of **CCT070535**, detailed protocols for key assays are provided below.

TCF/LEF Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibitory effect of **CCT070535** on Wnt/β-catenin signaling.

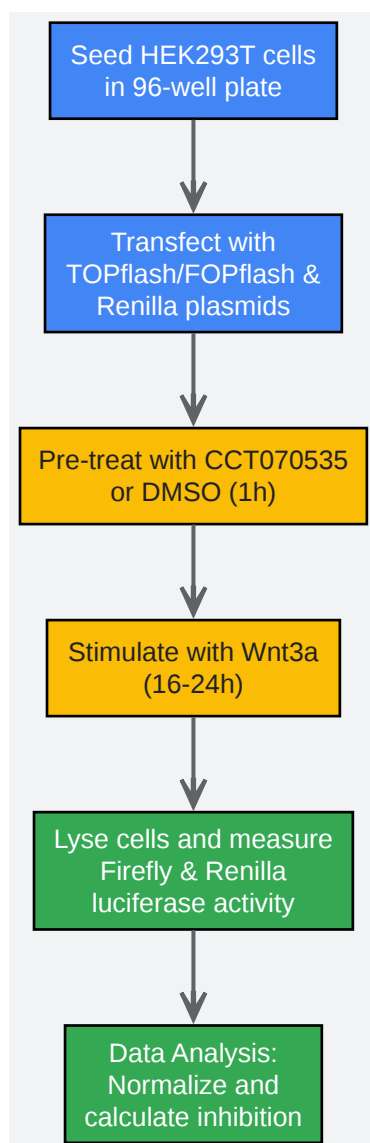
Materials:

- HEK293T cells (or other suitable cell line)
- TOPflash and FOPflash luciferase reporter plasmids
- Renilla luciferase plasmid (for normalization)
- Lipofectamine 2000 (or other transfection reagent)
- Opti-MEM I Reduced Serum Medium
- DMEM with 10% FBS

- **CCT070535**
- Wnt3a conditioned medium or recombinant Wnt3a
- Dual-Luciferase Reporter Assay System
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Procedure:

- **Cell Seeding:** Seed HEK293T cells at a density of 2×10^4 cells/well in a 96-well plate and incubate for 24 hours.
- **Transfection:** Co-transfect cells with TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's protocol.
- **Treatment:** After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of **CCT070535** or DMSO (vehicle control).
- **Wnt Pathway Activation:** After 1 hour of pre-treatment with **CCT070535**, stimulate the cells with Wnt3a conditioned medium (50% v/v) or recombinant Wnt3a (100 ng/mL) for 16-24 hours.
- **Luciferase Measurement:** Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the Wnt3a-stimulated control.



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Figure 2: Workflow for the TCF/LEF Luciferase Reporter Assay.

Cell Viability (MTT) Assay

This assay determines the cytotoxic or cytostatic effects of **CCT070535** on cancer cell lines.

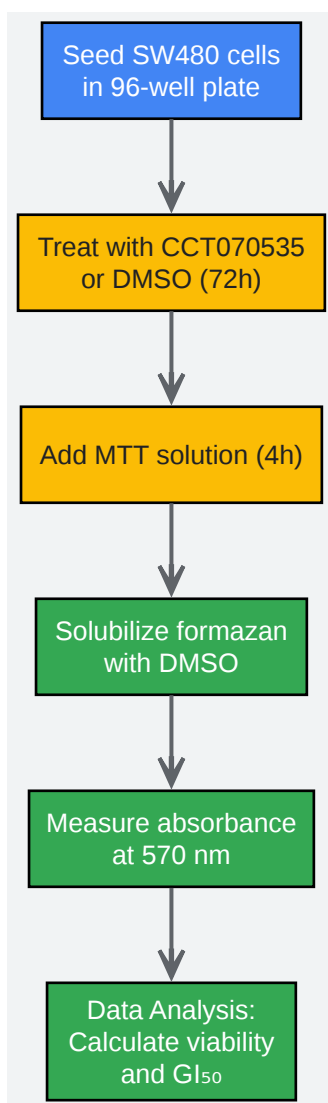
Materials:

- SW480 cells (or other cancer cell line)
- DMEM with 10% FBS

- **CCT070535**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well clear tissue culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed SW480 cells at a density of 5×10^3 cells/well in a 96-well plate and incubate for 24 hours.
- Treatment: Replace the medium with fresh medium containing serial dilutions of **CCT070535** or DMSO (vehicle control).
- Incubation: Incubate the cells for 72 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ value.



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Figure 3: Workflow for the Cell Viability (MTT) Assay.

Conclusion

CCT070535 is a valuable chemical probe for studying the Wnt signaling pathway and holds potential for the development of targeted cancer therapies. Its specific mechanism of action and demonstrated efficacy in cancer cell lines with aberrant Wnt signaling make it a compelling candidate for further preclinical and clinical investigation. The data and protocols provided in this guide are intended to support the research community in advancing our understanding of Wnt-driven diseases and the development of novel therapeutic strategies.

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References

- 1. Advanced glycation end products induce proliferation, invasion and epithelial-mesenchymal transition of human SW480 colon cancer cells through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling CCT070535: A Technical Guide to its Chemical Profile and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543665#cct070535-chemical-structure-and-properties]

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